molecular formula C20H16FN3O5S2 B2618439 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate CAS No. 877651-62-2

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate

Cat. No. B2618439
CAS RN: 877651-62-2
M. Wt: 461.48
InChI Key: HDLLYXJAIVORBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropane ring, a thiadiazole ring, a pyran ring, and a fluorophenyl group. These types of compounds are often synthesized for use in various fields, including medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could include cycloaddition reactions, amide bond formations, and nucleophilic substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it may have a fairly rigid and complex three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. For example, the amide group could participate in hydrolysis reactions, while the thiadiazole ring might be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the amide group could allow for hydrogen bonding .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its properties and potential applications. This could include testing its biological activity, studying its reactivity, or investigating its potential use in materials science .

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5S2/c21-13-5-1-11(2-6-13)7-17(26)29-16-9-28-14(8-15(16)25)10-30-20-24-23-19(31-20)22-18(27)12-3-4-12/h1-2,5-6,8-9,12H,3-4,7,10H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLLYXJAIVORBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate

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